N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole and furan rings. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE HBR
- 4-(3,4-DICHLOROPHENYL)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALENYL AMINES
Uniqueness
N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H11Cl2N3O3S |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-11-4-3-9(6-12(11)18)19-14(22)7-10-8-25-16(20-10)21-15(23)13-2-1-5-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23) |
InChI Key |
QJOQENMQPCAYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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